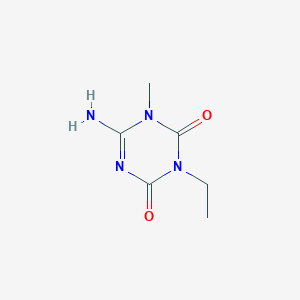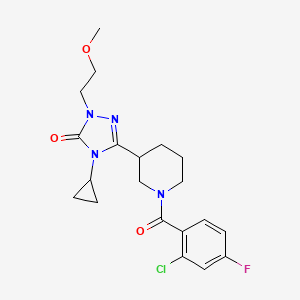
1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound with intriguing chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves several steps starting from readily available precursors. The initial step usually involves the preparation of quinolin-2-yl intermediates, followed by a sequence of reactions including amination, carboxylation, and condensation under controlled conditions. Reaction conditions often include the use of specific catalysts, solvents, and temperature regulations to ensure optimal yields and purity.
Industrial Production Methods
Industrial production methods scale up the laboratory procedures and may incorporate advanced techniques like flow chemistry to enhance efficiency. Key factors in industrial synthesis include maximizing yield, minimizing by-products, and ensuring consistent quality. Techniques such as crystallization and chromatography are frequently used for purification.
Chemical Reactions Analysis
Types of Reactions
1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions including oxidation, reduction, and substitution. Each reaction type is facilitated by specific reagents and conditions that drive the transformation of the compound’s functional groups.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophilic or electrophilic substitution can be conducted using reagents like alkyl halides or halogenating agents under controlled pH and temperature.
Major Products Formed
The reactions often result in structurally diverse derivatives, allowing exploration of structure-activity relationships. Major products may include different quinoline derivatives or modified amide groups depending on the reaction type.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized for studying reaction mechanisms and as a building block in synthetic chemistry. Its complex structure allows for the exploration of intricate reaction pathways and catalytic processes.
Biology
Biologically, it exhibits potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or enzymes involved in disease pathways. Its ability to interact with biological molecules makes it a candidate for designing therapeutic agents.
Medicine
In medicinal chemistry, 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is investigated for its potential therapeutic effects. Studies may explore its efficacy in treating conditions like cancer, inflammation, or infectious diseases.
Industry
Industrial applications might involve its use in the development of new materials or as a precursor in the synthesis of complex organic compounds used in various products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the function of the target molecule, initiating a cascade of biochemical events. The mechanism may involve binding to an active site or altering the conformation of the target protein, thereby modulating its activity.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its trifluoromethyl group, which enhances its metabolic stability and binding affinity. Similar compounds include other quinoline derivatives and piperidine-based amides, but the presence of the trifluoromethyl group distinguishes it in terms of reactivity and biological activity.
Feel free to dive deeper into any section or share what aspects you find most fascinating!
Properties
IUPAC Name |
1-[8-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3/c25-24(26,27)17-4-2-5-18(13-17)29-21(32)14-34-19-6-1-3-15-7-8-20(30-22(15)19)31-11-9-16(10-12-31)23(28)33/h1-8,13,16H,9-12,14H2,(H2,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKHLBDBFSPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-5-(4-hydroxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2435700.png)
![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)

![1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2435706.png)
![2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2435707.png)


![2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2435712.png)



![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)
![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)
